Scientific Field: Organic Chemistry Summary of Application: This compound is used as a diene derivative with high reactivity in Diels-Alder reactions . Methods of Application: The compound is used directly in the reaction. The Diels-Alder reaction is a cycloaddition reaction between a diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . Results: The Diels-Alder reaction is a reliable method for forming 6-membered rings with good control over regio- and stereochemical outcomes .
Scientific Field: Organic Synthesis Summary of Application: The tert-butyldimethylsilyl analog of this compound has been used to prepare a variety of bicyclic enones and 2,3-dihydro-4H-pyran-4-ones . Methods of Application: The compound is used in a reaction sequence involving the formation of a diene intermediate, which is then subjected to a Diels-Alder reaction . Results: The reaction sequence allows for the efficient synthesis of bicyclic enones and 2,3-dihydro-4H-pyran-4-ones .
Scientific Field: Analytical Chemistry Summary of Application: This compound is used in GC-MS analysis of neurochemicals. The tert-butyldimethylsilyl group is extremely versatile in derivatizing a wide variety of functional groups . Methods of Application: The compound is used in derivatization prior to GC-MS analysis. The advantages of this methodology include simple sample preparation, a single derivatization step, direct GC-MS analysis of the reaction mix, high precision as a result of isotopic dilution analyses, and high sensitivity and specificity . Results: This method allows for the efficient analysis of a wide variety of neurochemicals .
Scientific Field: Organic Synthesis Summary of Application: This compound can be used to prepare trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene . Methods of Application: The compound is used in a reaction sequence involving the formation of a diene intermediate . Results: The reaction sequence allows for the efficient synthesis of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene .
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine is a synthetic organic compound characterized by its unique structural features. It has the molecular formula C12H25NOSi and a molecular weight of approximately 227.42 g/mol. This compound contains a butadiene moiety, which is a conjugated diene, and is functionalized with a tert-butyldimethylsilyloxy group as well as dimethylamino groups. The presence of the silyloxy group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications .
As a research intermediate, TBS-DMDABA likely doesn't have a defined mechanism of action in biological systems. Its purpose is to be incorporated into more complex molecules through various chemical transformations.
While specific biological activity data on trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the dimethylamino group suggests potential interactions with biological targets, including neurotransmitter receptors. Further studies would be necessary to elucidate its specific biological effects and therapeutic potential.
The synthesis of trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic routes allow for the precise control of the compound's stereochemistry and functionalization.
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine has several potential applications in:
Interaction studies for trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine are crucial for understanding its reactivity and potential biological effects. Research may focus on:
Such studies would provide insights into its utility in medicinal chemistry and biochemistry.
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Functional Groups | Notable Properties |
---|---|---|---|
1,3-Dibutylurea | C8H18N2O | Urea | Used in agriculture as a herbicide |
N,N-Dimethylbutylamine | C7H17N | Amine | Commonly used as a stimulant |
tert-butylamine | C4H11N | Amine | Used in organic synthesis |
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine stands out due to its unique combination of silyl ether and butadiene functionalities, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds.
Irritant